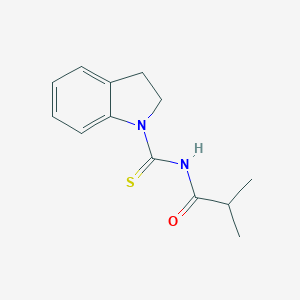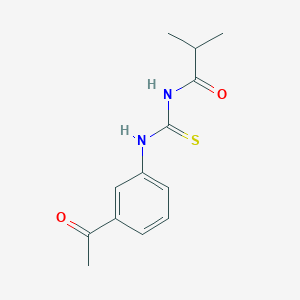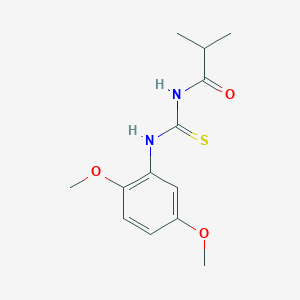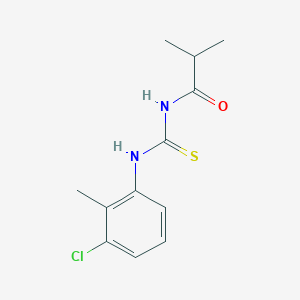![molecular formula C22H22N2O4S B319041 2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319041.png)
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes phenyl, sulfamoyl, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methylphenol with chloroacetic acid to form 2-(4-methylphenoxy)acetic acid. This intermediate is then reacted with 4-(methyl(phenyl)sulfamoyl)aniline under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C22H22N2O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-(4-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-12-20(13-9-17)28-16-22(25)23-18-10-14-21(15-11-18)29(26,27)24(2)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25) |
InChI 键 |
BGYLKXMKLSUGBD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318958.png)
![N-isobutyryl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B318959.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318963.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318964.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318969.png)


![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![Ethyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318973.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![2-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzamide](/img/structure/B318978.png)
